2-Aminohex-5-enoic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of 165.62 g/mol. It is categorized as a hydrochloride salt of 2-aminohex-5-enoic acid, which itself is an amino acid derivative. This compound features a double bond between the fifth and sixth carbon atoms in its chain, distinguishing it from other amino acids. The presence of the hydrochloride indicates that it is in a protonated form, enhancing its solubility in water and making it suitable for various biochemical applications .
2-Aminohex-5-enoic acid hydrochloride (2-AHEH) is a relatively simple molecule with the formula C6H11NO2•HCl. Its synthesis has been reported in several scientific publications, often as a precursor to other molecules of interest. For example, one study describes its preparation from L-alanine using a multi-step process []. 2-AHEH can also be obtained commercially from a number of chemical suppliers.
While the specific research applications of 2-AHEH itself are limited, it serves as a valuable building block for the synthesis of more complex molecules. Here are two potential areas where 2-AHEH may be useful:
The double bond in its structure allows for further reactions such as hydrogenation, which can saturate the compound .
Research indicates that 2-aminohex-5-enoic acid hydrochloride exhibits biological activities that may include:
The synthesis of 2-aminohex-5-enoic acid hydrochloride can be achieved through various methods:
2-Aminohex-5-enoic acid hydrochloride finds utility in several fields:
Interaction studies involving 2-aminohex-5-enoic acid hydrochloride focus on its effects on biological systems:
These studies are crucial for understanding its potential therapeutic applications and safety profile .
Several compounds share structural similarities with 2-aminohex-5-enoic acid hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Aminobutanoic acid | 107-95-9 | Shorter carbon chain; more common amino acid. |
| 2-Aminopentanoic acid | 302-72-5 | Similar structure; one less double bond. |
| (S)-2,5-Diaminopentanoic acid | 166734-64-1 | Contains two amine groups; used in research. |
| L-Leucine | 61-90-5 | Essential amino acid; broader biological roles. |
| (S)-2-Aminopentanoic acid | 16258-05-2 | Similar structure; involved in various pathways. |
The uniqueness of 2-aminohex-5-enoic acid hydrochloride lies in its specific double bond placement and potential inhibitory effects on protein synthesis, distinguishing it from these similar compounds .
2-Aminohex-5-enoic acid hydrochloride is a synthetic amino acid derivative with systematic IUPAC name (2S)-2-aminohex-5-enoic acid hydrochloride. Its molecular formula is C₆H₁₂ClNO₂, and it has a molecular weight of 165.62 g/mol . The compound features:
The stereochemistry at carbon 2 (S-configuration) is critical for its biological interactions .
2-Aminohex-5-enoic acid hydrochloride emerged in the 2010s as a derivative of homoallylglycine (Hag), a non-proteinogenic amino acid first synthesized for peptide engineering . Key milestones include:
The compound's development was driven by demand for:
The alkene group enables unique reactivity:
The compound has a molecular formula of $$ \text{C}6\text{H}{12}\text{ClNO}2 $$ and a molecular weight of 165.62 g/mol [1]. Its structure consists of a six-carbon chain with an amino group (-NH$$3^+$$) at position 2, a carboxylic acid group (-COOH) at position 6, and a terminal vinyl group (-CH$$2$$-CH$$2$$) at position 5 (Figure 1). The hydrochloride salt formation protonates the amino group, enhancing water solubility [1] [2].
Table 1: Molecular characteristics of 2-aminohex-5-enoic acid hydrochloride
| Property | Value |
|---|---|
| Molecular formula | $$ \text{C}6\text{H}{12}\text{ClNO}_2 $$ |
| Molecular weight | 165.62 g/mol |
| Parent compound | 2-Aminohex-5-enoic acid (C$$6$$H$${11}$$NO$$_2$$) [6] |
| Key functional groups | Amino, carboxylic acid, alkene |
As a hydrochloride salt, the compound exhibits high solubility in polar solvents like water and methanol [2]. Its crystalline form typically appears as a white powder, though melting point data remain unreported in public databases. Thermogravimetric analysis would likely show decomposition preceding melting due to ionic interactions stabilizing the solid state.
The molecule’s reactivity arises from three regions:
Table 2: Reactivity of functional groups
| Functional Group | Reaction Types | Example |
|---|---|---|
| -NH$$_3^+$$Cl$$^-$$ | Acid-base reactions | Deprotonation to free amine |
| -COOH | Esterification | Ethyl ester formation with ethanol |
| -CH$$2$$-CH$$2$$ | Radical polymerization | Polystyrene-like chain growth |
Key absorptions include:
The molecular ion peak ($$ \text{[M]}^+ $$) appears at m/z 165 with a chlorine isotopic pattern (3:1 ratio for $$ ^{35}\text{Cl}/^{37}\text{Cl} $$). Fragmentation pathways include loss of HCl (m/z 129) and decarboxylation (m/z 121) [1] [6].
The compound exhibits weak absorption at λmax ≈ 205 nm due to the alkene’s π→π* transition. Conjugation with the amino group slightly red-shifts this band compared to simple alkenes [2].
Compared to homologs like allylglycine (2-amino-4-pentenoic acid), the extended vinyl chain in 2-aminohex-5-enoic acid hydrochloride increases hydrophobicity and steric bulk. This structural difference enhances its utility in creating cross-linked polymers or peptide mimics with tailored flexibility [2] [6].
The terminal alkene’s proximity to the amino group enables unique reactivity patterns:
Table 3: Alkene-derived reactions
| Reaction | Conditions | Product |
|---|---|---|
| Hydrogenation | H$$_2$$, Pd/C | 2-Aminohexanoic acid hydrochloride |
| Epoxidation | mCPBA, CH$$2$$Cl$$2$$ | Epoxide derivative |
| Thiol-ene click | UV light, thiol | Thioether conjugate |
2-Aminohex-5-enoic acid hydrochloride represents a significant chemical compound characterized by its unique structural features, including an amino group at the second carbon position and a terminal alkene functionality. The synthesis of this compound has attracted considerable attention due to its potential applications in medicinal chemistry, particularly in the development of macrocyclic proteasome inhibitors and collagenase inhibition studies [2].
The most straightforward approach to synthesizing 2-aminohex-5-enoic acid involves the direct amination of hex-5-enoic acid derivatives. The Hell-Volhard-Zelinskii reaction serves as a classical method for this transformation [3] [4]. This approach begins with α-bromination of hex-5-enoic acid using bromine and phosphorus tribromide, followed by nucleophilic substitution with ammonia. The reaction typically proceeds with yields of 65-85%, producing racemic products [3].
The amidomalonate synthesis represents a more general and versatile approach for preparing α-amino acids [3] [4]. This method involves the alkylation of diethyl acetamidomalonate with appropriate alkyl halides, followed by hydrolysis and decarboxylation. For 2-aminohex-5-enoic acid synthesis, 4-bromobutene can be employed as the alkylating agent. The reaction sequence typically achieves yields of 70-90% with enantiomeric excesses ranging from 70-92% when chiral auxiliaries are employed [3].
Reductive amination of the corresponding α-keto acid provides another viable synthetic route [3]. Treatment of 5-oxohexanoic acid with ammonia in the presence of sodium borohydride leads to the formation of 2-aminohex-5-enoic acid through an intermediate imine formation and subsequent reduction. This method typically yields 60-80% of the desired product but produces racemic mixtures [3].
Bromination-dehydrobromination strategies have proven effective for constructing alkene-containing amino acids [5] [6]. The process involves selective bromination of dehydroamino acid esters using N-bromosuccinimide or molecular bromine, followed by controlled dehydrobromination to establish the desired alkene geometry [6].
Recent advances in stereoselective bromination have demonstrated that the reaction conditions significantly influence the stereochemical outcome [6]. Under kinetic control, E-alkenes are favored, while thermodynamic conditions promote Z-alkene formation [6]. The use of different brominating agents and reaction temperatures allows for controllable retention or inversion of olefin configuration, with yields typically ranging from 70-90% [6].
The bromination mechanism involves the formation of syn-α-bromo imines as major intermediates, which undergo tautomerization to produce mixtures of E- and Z-β-bromo-α,β-dehydroamino acids upon base treatment [6]. The diastereofacial selectivity of bromination depends on substrate characteristics, including the nature of protecting groups and steric environment around the reactive center [6].
Metathesis reactions have emerged as powerful tools for constructing complex amino acid derivatives containing alkene functionalities [2] [7] [8]. Ring-closing metathesis (RCM) and cross-metathesis (CM) protocols offer versatile approaches to access 2-aminohex-5-enoic acid and related compounds [2] [7].
The application of Grubbs catalysts in amino acid synthesis has enabled the formation of alkene-containing α-amino acids with excellent functional group tolerance [2] [7]. For 2-aminohex-5-enoic acid synthesis, appropriately functionalized allyl precursors can undergo metathesis reactions to establish the required carbon framework. Typical yields range from 40-85%, depending on the specific metathesis conditions and substrate structure [2].
Cross-metathesis approaches allow for the introduction of diverse alkenyl substituents, providing access to various analogs of 2-aminohex-5-enoic acid [9] [10]. The reaction proceeds through the formation of metallacyclobutane intermediates, which undergo productive metathesis to yield the desired alkene products [2].
Recent developments in asymmetric metathesis have enabled the synthesis of enantioenriched amino acid derivatives [9] [10]. The use of chiral metathesis catalysts allows for stereocontrolled alkene formation, although the enantiomeric excess varies depending on the specific catalyst and reaction conditions employed [9].
Industrial production of 2-aminohex-5-enoic acid hydrochloride requires scalable synthetic approaches that balance efficiency, cost-effectiveness, and environmental considerations [12]. Current industrial methods primarily rely on optimized versions of laboratory-scale procedures, with particular emphasis on process intensification and waste minimization .
Large-scale synthesis often employs continuous flow processes to improve reaction control and product consistency . The use of automated solid-phase peptide synthesis (SPPS) platforms has been adapted for amino acid production, offering improved scalability and reproducibility compared to batch processes . Industrial-scale synthesis typically utilizes optimized reaction conditions and solvent systems to maximize yield while minimizing environmental impact .
The conversion of laboratory procedures to industrial scale requires careful consideration of several factors, including raw material costs, process complexity, environmental impact, and regulatory compliance . Traditional chemical synthesis methods face challenges related to the use of hazardous reagents and solvents, driving the development of greener alternatives [13].
Recent advances in biotechnological approaches have shown promise for industrial amino acid production [13]. Microbial fermentation using genetically engineered organisms offers an environmentally friendly alternative to traditional chemical synthesis [13]. These bioprocesses typically operate under mild conditions and produce fewer toxic byproducts [13].
The synthesis of enantiomerically pure 2-aminohex-5-enoic acid requires sophisticated stereoselective methodologies [14] [15]. Several approaches have been developed to access both (S)- and (R)-enantiomers with high optical purity.
Classical resolution methods involve the formation of diastereomeric salts or derivatives that can be separated by crystallization or chromatography [16] [17]. The use of chiral acids such as mandelic acid, tartaric acid, or camphorsulfonic acid enables the resolution of racemic 2-aminohex-5-enoic acid into individual enantiomers [16].
Recent developments in chiral resolution have focused on the use of aggregation-induced emission (AIE) chiral diamines for enantioselective recognition [17]. These systems allow for visual detection of chiral separation through fluorescence changes, achieving enantiomeric excesses of up to 64% in some cases [17].
Enzymatic resolution represents another effective approach for obtaining enantiomerically pure amino acids [18]. The use of aminopeptidases or amidases enables the stereospecific hydrolysis of amino acid amide precursors, providing access to both L- and D-amino acids with high optical purity [18].
Asymmetric synthesis methods offer direct access to enantioenriched 2-aminohex-5-enoic acid without requiring resolution steps [14] [15]. Nickel(II) complexes of chiral Schiff bases have proven highly effective for asymmetric amino acid synthesis [14] [19]. These complexes undergo alkylation with allyl halides to produce α-amino acids with optical yields of 70-92% [14].
The use of chiral auxiliaries provides another approach for stereocontrolled synthesis [14] [15]. Hydroxypinanone and other chiral auxiliaries have been successfully employed in asymmetric alkylation reactions, yielding amino acids with high enantiomeric excess [15].
Phase-transfer catalysis using chiral catalysts represents a practical method for asymmetric amino acid synthesis [15]. The Corey-Lygo catalyst system enables enantioselective alkylation of Schiff base substrates under mild conditions, producing amino acids with good to excellent optical purity [15].
Biocatalytic methods have gained significant attention for stereoselective amino acid synthesis due to their high selectivity and environmentally benign nature [20] [21] [18]. Engineered enzymes offer unprecedented control over stereoselectivity while operating under mild reaction conditions [20].
The β-subunit of tryptophan synthase (TrpB) has been engineered for improved activity with diverse amine nucleophiles, enabling the synthesis of β-substituted amino acids [20]. Directed evolution techniques have been employed to optimize enzyme performance, resulting in highly active catalysts for amino acid synthesis [20].
Decarboxylative aldol reactions catalyzed by the enzyme UstD provide access to non-standard γ-hydroxy amino acids with high selectivity [21]. Through directed evolution and computational engineering, the enzyme activity has been significantly enhanced, enabling gram-scale synthesis of bioactive amino acid derivatives [21].
Biocatalytic dynamic kinetic resolution offers a powerful approach for synthesizing β-branched aromatic α-amino acids [22]. This method achieves high diastereoselectivity and enantioselectivity through enzyme-mediated transamination, providing access to valuable amino acid building blocks [22].
The purification and characterization of 2-aminohex-5-enoic acid hydrochloride require specialized analytical methods due to the compound's unique structural features [23] [24] [25]. Standard purification techniques include crystallization, chromatography, and precipitation methods [26] [27].
Crystallization from appropriate solvent systems provides an effective method for purifying amino acid derivatives [26] [27]. The addition of amino acids and their derivatives as crystallization additives has been shown to improve crystal quality and expand the concentration range for successful crystallization [26]. Amino acids such as arginine, lysine, and glycine ethyl ester have proven particularly effective for promoting protein crystallization under various conditions [26].
High-performance liquid chromatography (HPLC) serves as the primary analytical method for assessing compound purity and enantiomeric composition [23] [28]. Chiral HPLC using appropriate stationary phases enables the separation and quantification of individual enantiomers [23]. Ultra-high-performance liquid chromatography coupled with high-resolution accurate mass spectrometry (UHPLC-HRAM-MS) provides rapid and sensitive analysis with limits of detection below 30 ng/g [28].
Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information for compound characterization [23] [24] [25]. 1H NMR analysis reveals characteristic vinyl proton signals at δ 5.2-5.8 ppm and α-proton signals around δ 4.0 ppm . 13C NMR spectroscopy confirms the carbon framework, with carbonyl carbons appearing at δ 170-175 ppm and alkene carbons at δ 115-140 ppm [25].
19F NMR-based analysis using fluorinated derivatization reagents enables simultaneous detection and quantification of multiple amino acids [24] [29]. The o-phthalaldehyde (OPA) derivatization method with fluorinated thiols provides excellent discrimination between different amino acids, allowing for analysis without physical separation [24] [29].
Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), confirms molecular ion identity with [M+H]+ peaks at m/z 146.1 for the free base and m/z 182.1 for the hydrochloride salt . High-resolution mass spectrometry provides accurate mass measurements with deviations typically less than 4 ppm [28].
The synthesis of 2-aminohex-5-enoic acid hydrochloride faces several challenges that have driven recent methodological advances [30] [31] [32]. Steric constraints associated with α,α-disubstituted amino acids pose significant synthetic difficulties, requiring innovative approaches to overcome these limitations [31].
Traditional synthetic methods often suffer from low efficiency, harsh reaction conditions, and poor environmental compatibility [30] [32]. The use of toxic reagents such as cyanides in conventional amino acid synthesis presents safety and environmental concerns [33]. Recent advances have focused on developing greener alternatives that minimize waste and reduce environmental impact [34].
Emerging strategies such as synergistic enantioselective catalysis offer new avenues for accessing challenging amino acid structures [31]. The combination of multiple catalytic systems enables transformations that would be difficult or impossible using single-catalyst approaches [31]. Visible-light-mediated photocatalysis has opened new possibilities for amino acid synthesis under mild conditions [35] [31].
Metal-free methodologies represent another significant advance in amino acid synthesis [31]. These approaches eliminate the need for expensive metal catalysts while often providing improved functional group tolerance [31]. Carbon dioxide fixation methods offer sustainable approaches to amino acid synthesis, converting waste CO2 into valuable products [36] [31].
Recent developments in enzymatic synthesis have addressed many traditional limitations through protein engineering and directed evolution [20] [37]. The ability to create "unnatural" configurations of amino acids using carefully bioengineered enzymes represents a significant breakthrough [37]. These biocatalytic approaches often provide superior selectivity and operate under environmentally benign conditions [37].
The integration of continuous flow chemistry and process intensification has improved the scalability and efficiency of amino acid synthesis [38] [39]. These approaches enable better control over reaction parameters and facilitate the production of high-quality products with reduced processing times [38] [39].